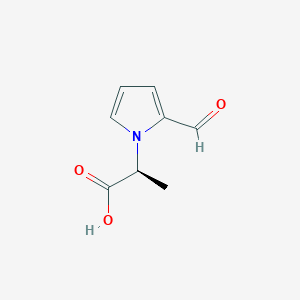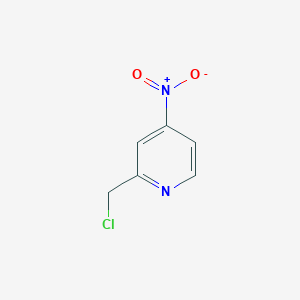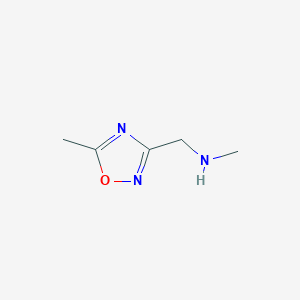
5-Chloro-2-iodopyrimidine
Übersicht
Beschreibung
5-Chloro-2-iodopyrimidine is an organic molecule that belongs to the class of trifluoromethylated molecules . It is a halogenated derivative of pyrimidine and has a molecular formula of C4H2ClIN2 . It can be catalyzed with copper, which is responsible for its unique reactivity .
Synthesis Analysis
The synthesis of 5-Chloro-2-iodopyrimidine involves a reaction with 57% HI (48 ml) and dichloropyrimidine (6 g). The mixture is stirred for 4 hours, and then treated with K2CO3 solution (32 g, 60 ml). The resulting pale yellow solid is collected by filtration, washed with water, and dried .Molecular Structure Analysis
The molecular formula of 5-Chloro-2-iodopyrimidine is C4H2ClIN2 . The InChI string representation isInChI=1S/C4H2ClIN2/c5-3-1-7-4 (6)8-2-3/h1-2H . Chemical Reactions Analysis
5-Chloro-2-iodopyrimidine can be used as a reagent in the multi-step synthesis of (±)-epibatidine. It may also be used in the synthesis of 2-Chloro-5-phenylpyridine via Suzuki coupling reaction with phenylboronic acid dimethyl ester .Physical And Chemical Properties Analysis
5-Chloro-2-iodopyrimidine is a solid substance . Its molecular weight is 240.43 . The predicted boiling point is 316.6±34.0 °C, and the predicted density is 2.187±0.06 g/cm3 . It is slightly soluble in water .Wissenschaftliche Forschungsanwendungen
Here is a comprehensive analysis of the scientific research applications of 5-Chloro-2-iodopyrimidine, focusing on unique applications:
Synthesis of Epibatidine Derivatives
5-Chloro-2-iodopyrimidine is used as a reagent in the multi-step synthesis of (±)-epibatidine, which is a potent nicotinic acetylcholine receptor agonist .
Suzuki Coupling Reactions
This compound serves as a precursor in Suzuki coupling reactions, which are widely used for creating carbon-carbon bonds in organic chemistry .
Trifluoromethylation of Organic Molecules
It has been utilized for the efficient trifluoromethylation of organic molecules, a process important for the development of pharmaceuticals and agrochemicals .
Halogenated Pyrimidine Derivative
As a halogenated derivative of pyrimidine, it exhibits unique reactivity when catalyzed with copper, making it efficient in various organic synthesis processes .
Early Discovery Research
Sigma-Aldrich includes 5-Chloro-2-iodopyrimidine in its collection of unique chemicals provided to early discovery researchers, indicating its potential for novel applications .
Custom Synthesis and Procurement
Companies like ChemScene offer this compound for custom synthesis and procurement, suggesting its role in specialized chemical production .
Safety and Hazards
5-Chloro-2-iodopyrimidine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has an acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the target organs being the respiratory system .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
5-Chloro-2-iodopyrimidine is an organic molecule that belongs to the class of trifluoromethylated molecules . It is a halogenated derivative of pyrimidine It is commonly used as a building block in the synthesis of biologically active molecules, such as kinase inhibitors, antiviral agents, and herbicides . These targets play crucial roles in various biological processes, including cell signaling, viral replication, and plant growth.
Mode of Action
The mode of action of 5-Chloro-2-iodopyrimidine involves its incorporation into the desired chemical structure, enabling the formation of specific pharmacological properties . It can be catalyzed with copper, which is responsible for its unique reactivity .
Biochemical Pathways
Given its use in the synthesis of kinase inhibitors, antiviral agents, and herbicides , it can be inferred that it may affect pathways related to kinase signaling, viral replication, and plant growth.
Pharmacokinetics
It is slightly soluble in water , which may influence its absorption and distribution in the body
Result of Action
The molecular and cellular effects of 5-Chloro-2-iodopyrimidine’s action depend on the specific biological molecules it is incorporated into. As a building block in the synthesis of kinase inhibitors, antiviral agents, and herbicides , it may contribute to the inhibition of kinase activity, prevention of viral replication, or inhibition of plant growth.
Action Environment
The action, efficacy, and stability of 5-Chloro-2-iodopyrimidine can be influenced by various environmental factors. For instance, it is sensitive to light , suggesting that exposure to light could affect its stability. Furthermore, its solubility in water could influence its action and efficacy in aqueous environments.
Eigenschaften
IUPAC Name |
5-chloro-2-iodopyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClIN2/c5-3-1-7-4(6)8-2-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWDLBDLGVMLSCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90652315 | |
| Record name | 5-Chloro-2-iodopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-iodopyrimidine | |
CAS RN |
874676-81-0 | |
| Record name | 5-Chloro-2-iodopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Chloro-2-iodopyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[2-(Methoxymethyl)-1,3-thiazol-4-yl]methanamine](/img/structure/B1415001.png)


![4-methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B1415005.png)


![5-[3-(Difluoromethoxy)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1415012.png)


![4-{[(3,5-Dichloro-2-hydroxyphenyl)methyl]amino}benzene-1-sulfonamide](/img/structure/B1415017.png)


